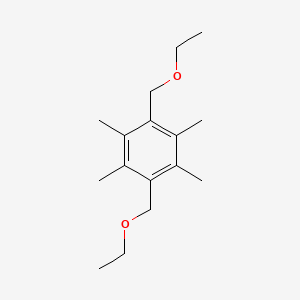
1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by the presence of two ethoxymethyl groups attached to a benzene ring substituted with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene typically involves the reaction of 1,4-bis(hydroxymethyl)-2,3,5,6-tetramethylbenzene with ethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of phase transfer catalysts and continuous flow reactors can further enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties
Mechanism of Action
The mechanism of action of 1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(ethoxymethyl)benzene: Lacks the additional methyl groups present in 1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene.
1,4-Diethoxymethylbenzene: Similar structure but with different substituents on the benzene ring.
1,4-Bis(methoxymethyl)-2,3,5,6-tetramethylbenzene: Contains methoxymethyl groups instead of ethoxymethyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
655245-98-0 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
1,4-bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene |
InChI |
InChI=1S/C16H26O2/c1-7-17-9-15-11(3)13(5)16(10-18-8-2)14(6)12(15)4/h7-10H2,1-6H3 |
InChI Key |
HTIPPFSUPCIINY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C(=C(C(=C1C)C)COCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


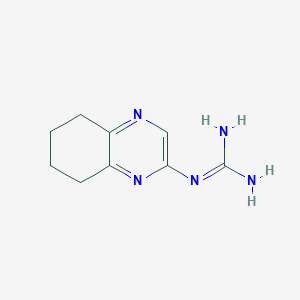
![1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12521916.png)
![3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12521922.png)
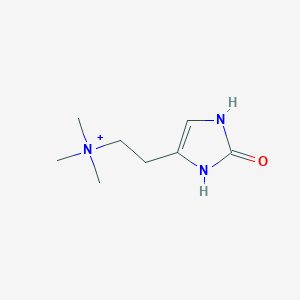
![1,1'-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole]](/img/structure/B12521926.png)
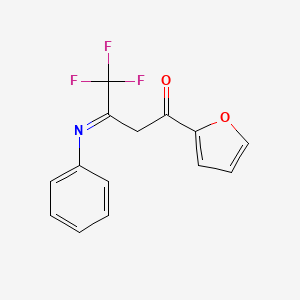
![Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12521943.png)
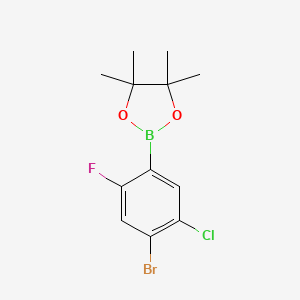

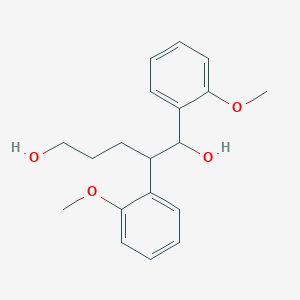
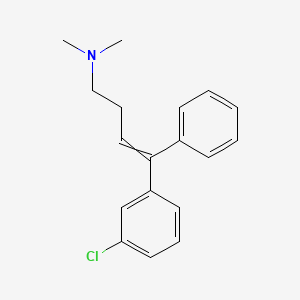
![[(4-Iodophenyl)methanetriyl]tris(trimethylsilane)](/img/structure/B12521974.png)
![7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12521982.png)
![4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12521988.png)
